molecular formula C6H5ClFN B2665449 4-Chloro-2-fluoro-3-methylpyridine CAS No. 1227598-39-1

4-Chloro-2-fluoro-3-methylpyridine

Cat. No. B2665449
CAS RN: 1227598-39-1
M. Wt: 145.56
InChI Key: PWYXXEZJJOFUML-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-methylpyridine is a chemical compound with the molecular weight of 145.56 . It is also known by its IUPAC name, this compound .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of interest in the agrochemical and pharmaceutical industries . For instance, the synthesis of trifluoromethylpyridines (TFMP) and its derivatives has been used in the protection of crops from pests . Additionally, the synthesis of tipranavir, a pharmaceutical product, was achieved using a chiral auxiliary .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C6H5ClFN/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3 . The key for this InChI code is PWYXXEZJJOFUML-UHFFFAOYSA-N .

Scientific Research Applications

Efficient Functionalization Processes

  • 4-Chloro-2-fluoro-3-methylpyridine has been efficiently functionalized through chlorination, hydrolysis, and methanesulfonylation into novel alkylating agents. These processes are adaptable for large-scale synthesis, exemplified by the synthesis of cognition enhancer drug candidates (Pesti et al., 2000).

Halogen Bonding and Porous Network Formation

  • It has been used in synthesizing fluorine and chlorine-derived macrocycles, demonstrating the impact of halogen bonding on porous network formation and inclusion. These structures highlight the role of solvent crystallisation in the formation of 1-D chains and solvent channel aggregations, contributing to the understanding of molecular architecture (Mocilac & Gallagher, 2016).

Nucleophilic Substitution Reactions

  • Research on the reactivity of halopyridines, including this compound analogs, toward sodium ethoxide, has provided insights into the factors governing the rates of nucleophilic (het)aromatic substitutions. This knowledge is crucial for understanding and predicting the behavior of similar compounds in chemical reactions (Schlosser & Rausis, 2005).

Molecular Structure and Dynamics

  • Studies on internal rotation and chlorine nuclear quadrupole coupling in related molecules have expanded our understanding of molecular structure and dynamics, important for the development of new materials and compounds (Nair et al., 2020).

Catalytic Fluorination Systems

  • The molecule has been explored in the catalytic fluorination of 2-chloropyridine to 2-fluoropyridine, using HF and metal oxide catalysts. This represents a new catalytic system for Cl/F exchange, showcasing its utility in the synthesis of fluorinated compounds (Cochon et al., 2010).

Applications in Organic Electronics

  • It has been a component in the synthesis of iridium(III) complexes with potential applications in white organic light-emitting diodes (OLEDs). These complexes exhibit significant thermal stability and photoluminescence quantum yields, important for the development of new OLED materials (Şahi̇n et al., 2014).

Conformational Analysis and Crystal Structure

  • The conformational analysis and crystal structure of compounds derived from this compound have been studied, providing insights into their solid and solution conformations. This is vital for the design and development of pharmaceuticals and other chemical products (Ribet et al., 2005).

Future Directions

The future directions of 4-Chloro-2-fluoro-3-methylpyridine and its derivatives seem promising, especially in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-chloro-2-fluoro-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYXXEZJJOFUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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